molecular formula C22H28N2 B14258781 (1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine CAS No. 240486-51-5

(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine

Cat. No.: B14258781
CAS No.: 240486-51-5
M. Wt: 320.5 g/mol
InChI Key: DIEQBYSNYJTJJY-MOXQZVSFSA-N
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Description

(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two phenylethyl groups attached to a cyclohexene ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine typically involves the reaction of cyclohexene with phenylethylamine under specific conditions. The process may include steps such as:

    Cyclohexene Activation: Cyclohexene is activated using a suitable catalyst.

    Amine Addition: Phenylethylamine is added to the activated cyclohexene.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene derivatives, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic processes, or interact with biological receptors, influencing cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine: A similar compound with a saturated cyclohexane ring.

    (1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine: A compound with a cyclopentane ring instead of cyclohexene.

Uniqueness

(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine is unique due to its unsaturated cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This structural feature makes it particularly valuable in asymmetric synthesis and catalysis.

Properties

CAS No.

240486-51-5

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine

InChI

InChI=1S/C22H28N2/c1-17(19-11-5-3-6-12-19)23-21-15-9-10-16-22(21)24-18(2)20-13-7-4-8-14-20/h3-14,17-18,21-24H,15-16H2,1-2H3/t17-,18-,21+,22+/m0/s1

InChI Key

DIEQBYSNYJTJJY-MOXQZVSFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H]2CC=CC[C@H]2N[C@@H](C)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC=CCC2NC(C)C3=CC=CC=C3

Origin of Product

United States

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